Pentafluoropropionic anhydride

Catalog No.
S572449
CAS No.
356-42-3
M.F
C6F10O3
M. Wt
310.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentafluoropropionic anhydride

CAS Number

356-42-3

Product Name

Pentafluoropropionic anhydride

IUPAC Name

2,2,3,3,3-pentafluoropropanoyl 2,2,3,3,3-pentafluoropropanoate

Molecular Formula

C6F10O3

Molecular Weight

310.05 g/mol

InChI

InChI=1S/C6F10O3/c7-3(8,5(11,12)13)1(17)19-2(18)4(9,10)6(14,15)16

InChI Key

XETRHNFRKCNWAJ-UHFFFAOYSA-N

SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F

Synonyms

pentafluoropropionic acid anhydride, pentafluoropropionic anhydride, perfluoropropionic anhydride, PFPAH

Canonical SMILES

C(=O)(C(C(F)(F)F)(F)F)OC(=O)C(C(F)(F)F)(F)F

The exact mass of the compound Pentafluoropropionic anhydride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174167. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Pentafluoropropionic anhydride (PFPA, CAS 356-42-3) is a highly reactive, perfluorinated acylating agent primarily procured for the derivatization of amines, alcohols, and phenols in gas chromatography-mass spectrometry (GC-MS) and electron capture detection (ECD) workflows. With a boiling point of 69–70 °C and a density of 1.57 g/mL, it rapidly forms stable, volatile pentafluoropropionyl derivatives . Unlike standard acetic anhydride, PFPA introduces highly electronegative fluorine atoms that drastically enhance detector response in ECD and shift mass fragments to higher, more diagnostic m/z ranges in MS [1]. It is a critical reagent for trace-level quantification in forensic toxicology, clinical pharmacokinetics, and environmental analysis where baseline sensitivity and sample integrity must be maximized.

Buyers often attempt to substitute PFPA with the more common trifluoroacetic anhydride (TFAA) or the heavier heptafluorobutyric anhydride (HFBA), but these substitutions frequently compromise assay performance. TFAA derivatives are highly volatile, which routinely leads to unacceptable analyte loss during the standard nitrogen blow-down (evaporation) step of sample preparation, degrading reproducibility and recovery [1]. Conversely, HFBA derivatives have higher molecular weights and longer retention times, and can produce complex multi-fragmentation patterns that complicate spectral interpretation[2]. PFPA occupies a critical processability zone: its derivatives are significantly less volatile than TFAA—preserving sample integrity during concentration—while offering cleaner, higher-mass fragmentation profiles than HFBA, resulting in superior signal-to-noise ratios in complex biological matrices [1].

Four-Fold Sensitivity Enhancement Over TFAA in Plasma Assays

In a comparative gas chromatographic assay for the determination of metoprolol in human plasma, derivatization with PFPA was evaluated head-to-head against TFAA. The PFPA-derivatized analyte demonstrated significantly higher detector response and lower limits of detection, yielding a four-fold increase in overall assay sensitivity [1].

Evidence DimensionAssay Sensitivity / Limit of Detection
Target Compound DataPFPA derivatization (4x sensitivity increase)
Comparator Or BaselineTFAA derivatization (Baseline sensitivity)
Quantified Difference400% increase in analytical sensitivity using PFPA
ConditionsGas chromatographic measurement of derivatized metoprolol in human plasma using 9-bromophenanthrene as internal standard

Allows clinical and analytical laboratories to achieve strict trace-level limits of detection that are impossible when using standard TFAA.

Optimal Signal-to-Noise Validation for Synthetic Cathinones and Amphetamines

A comprehensive validation study compared six acylation reagents, including PFPA, TFAA, and HFBA, for the GC-MS determination of synthetic cathinones and amphetamines in biological fluids. PFPA consistently proved to be the optimal derivatizing agent based on sensitivity, yielding the highest signal-to-noise (S/N) ratios and robust limits of quantification (2.5–10 ng/mL) with relative standard deviations below 20%[1].

Evidence DimensionSignal-to-Noise (S/N) Ratio and Validation Parameters
Target Compound DataPFPA (Ranked #1 for sensitivity and optimal S/N ≥10)
Comparator Or BaselineTFAA and HFBA (Lower relative sensitivity and S/N ranking)
Quantified DifferencePFPA achieved the highest sensitivity ranking with RSD and accuracy below 20% across all targets
ConditionsGC-MS analysis of oral fluid/urine extracts derivatized at 70°C for 30 minutes

Provides forensic procurement teams with validated evidence that PFPA minimizes false negatives and improves reproducibility in critical drugs-of-abuse screening.

Mass Fragmentation Shift for Matrix Noise Reduction

In GC-MS workflows, the mass of the derivatizing group directly impacts the m/z of the target quantifier ions. PFPA adds a pentafluoropropionyl group, which shifts the primary quantifier ions to a higher mass range compared to TFAA. For example, the primary quantifier ion for amphetamine shifts to m/z 190 with PFPA, moving it out of the low-mass region where biological matrix noise is most intense[1].

Evidence DimensionQuantifier Ion Mass (m/z)
Target Compound DataPFPA derivatives (e.g., Amphetamine-PFP primary ion m/z 190)
Comparator Or BaselineTFAA derivatives (Lower m/z, higher background matrix interference)
Quantified DifferenceShift of +50 Da per derivatized site compared to TFAA
ConditionsElectron ionization (EI) GC-MS of biological matrices

Ensures cleaner chromatograms and easier peak integration by physically moving the analyte signal away from baseline matrix interference, reducing data processing time.

Forensic Toxicology and Drugs of Abuse Confirmation

Because PFPA provides optimal signal-to-noise ratios and minimizes sample loss during evaporation, it is the premier choice for GC-MS confirmation of amphetamines, synthetic cathinones, and opiates in urine, hair, and oral fluids [1].

Trace-Level Clinical Pharmacokinetics

In clinical assays requiring extreme sensitivity, such as the quantification of metoprolol in human plasma, PFPA's ability to deliver a 4-fold sensitivity increase over TFAA makes it the mandatory derivatization reagent for meeting strict LOD requirements [2].

Environmental and Food Testing via Electron Capture Detection (ECD)

PFPA introduces five highly electronegative fluorine atoms per derivatized site, drastically enhancing the detector response in ECD workflows compared to non-halogenated anhydrides, making it ideal for trace environmental contaminant screening .

XLogP3

3.5

UNII

0LFE7U11O5

GHS Hazard Statements

Aggregated GHS information provided by 11 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (18.18%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

356-42-3

Wikipedia

Pentafluoropropionic anhydride

General Manufacturing Information

Propanoic acid, 2,2,3,3,3-pentafluoro-, 1,1'-anhydride: ACTIVE

Dates

Last modified: 08-15-2023

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